
2,2'-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is a chemical compound with the molecular formula C4H13NO6P2S2·4H2O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate typically involves the reaction of ethanethiol with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves large-scale reactions using high-purity reagents. The process includes the neutralization of ethanethiol with phosphoric acid, followed by crystallization and drying to obtain the tetrahydrate form. The industrial production methods are designed to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form thiols and other reduced species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reducing agent in protein chemistry.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves its ability to interact with various molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and other biomolecules. It can also participate in phosphorylation reactions, transferring phosphate groups to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A related compound with similar thiol functionality.
Phosphoric acid: Shares the phosphate group but lacks the thiol and amine functionalities.
2,2’-Iminobisethanethiol: Similar structure but without the phosphate groups.
Uniqueness
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is unique due to its combination of thiol, amine, and phosphate functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
122413-80-3 |
|---|---|
Fórmula molecular |
C4H13NO6P2S2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2-(2-phosphonosulfanylethylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C4H13NO6P2S2/c6-12(7,8)14-3-1-5-2-4-15-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H2,9,10,11) |
Clave InChI |
BSYDSZJNEYXRQH-UHFFFAOYSA-N |
SMILES canónico |
C(CSP(=O)(O)O)NCCSP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


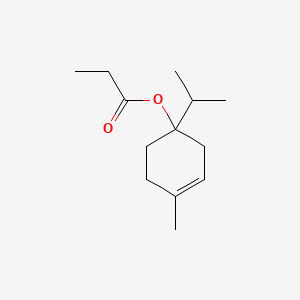

![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
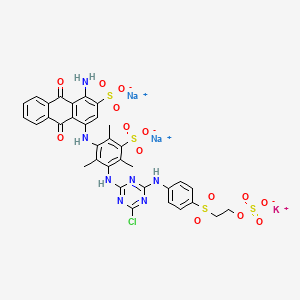

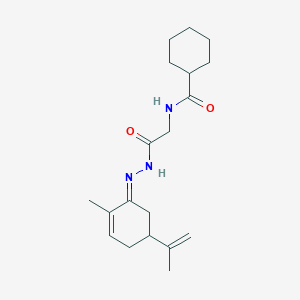

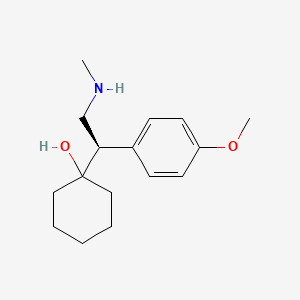
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
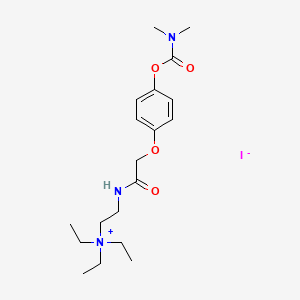
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)


